molecular formula C10H16ClNO4 B13514527 2-(methoxycarbonyl)-6-azaspiro[3.4]octane-8-carboxylicacidhydrochloride,Mixtureofdiastereomers

2-(methoxycarbonyl)-6-azaspiro[3.4]octane-8-carboxylicacidhydrochloride,Mixtureofdiastereomers

Cat. No.: B13514527
M. Wt: 249.69 g/mol
InChI Key: ZGCLOUGRYDTPIL-UHFFFAOYSA-N
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Description

2-(methoxycarbonyl)-6-azaspiro[34]octane-8-carboxylicacidhydrochloride, Mixture of diastereomers, is a complex organic compound that belongs to the class of spirocyclic compounds These compounds are characterized by a unique spiro structure, which consists of two rings sharing a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methoxycarbonyl)-6-azaspiro[3.4]octane-8-carboxylicacidhydrochloride involves multiple steps. One common method involves the reaction of a suitable azaspiro compound with methoxycarbonyl chloride under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(methoxycarbonyl)-6-azaspiro[3.4]octane-8-carboxylicacidhydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-(methoxycarbonyl)-6-azaspiro[3.4]octane-8-carboxylicacidhydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(methoxycarbonyl)-6-azaspiro[3.4]octane-8-carboxylicacidhydrochloride involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(methoxycarbonyl)-6-azaspiro[3.4]octane-8-carboxylicacidhydrochloride is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C10H16ClNO4

Molecular Weight

249.69 g/mol

IUPAC Name

2-methoxycarbonyl-6-azaspiro[3.4]octane-8-carboxylic acid;hydrochloride

InChI

InChI=1S/C10H15NO4.ClH/c1-15-9(14)6-2-10(3-6)5-11-4-7(10)8(12)13;/h6-7,11H,2-5H2,1H3,(H,12,13);1H

InChI Key

ZGCLOUGRYDTPIL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC2(C1)CNCC2C(=O)O.Cl

Origin of Product

United States

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